

Technical Guide: Synthesis and Characterization of Spiro[4.5]decane-7,9-dione

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Compound of Interest

Compound Name: Spiro[4.5]decane-7,9-dione

Cat. No.: B1587658

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **Spiro[4.5]decane-7,9-dione**, a spirocyclic dione of interest in medicinal chemistry. This document details a robust synthetic protocol, summarizes key physicochemical properties, and explores potential biological applications. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel spiro compounds and for drug development professionals exploring new chemical scaffolds.

Introduction

Spirocyclic systems are a class of organic compounds characterized by two rings connected through a single common atom. This unique structural feature imparts a three-dimensional architecture that is of significant interest in drug discovery. The rigid conformation of spirocycles can lead to enhanced binding affinity and selectivity for biological targets. **Spiro[4.5]decane-7,9-dione**, a member of this class, possesses a dione functionality that offers versatile handles for further chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. This guide outlines a detailed procedure for its synthesis and provides a summary of its known characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of **Spiro[4.5]decane-7,9-dione** is presented in the table below.

Property	Value	Source
CAS Number	82683-51-0	[1] [2]
Molecular Formula	C ₁₀ H ₁₄ O ₂	[1]
Molecular Weight	166.22 g/mol	[1]
Physical Form	Solid, crystalline compound	[3]
IUPAC Name	spiro[4.5]decane-7,9-dione	[1]
SMILES	<chem>C1CCC2(C1)CC(=O)CC(=O)C2</chem>	[1]
InChIKey	OSKDRFHEYJSVBB-UHFFFAOYSA-N	[1]

Synthesis of Spiro[4.5]decane-7,9-dione

The synthesis of **Spiro[4.5]decane-7,9-dione** is typically achieved through a two-stage process involving a Michael addition followed by hydrolysis and decarboxylation.[\[4\]](#)

Reaction Scheme

The overall reaction scheme is as follows:

1-Cyclopentylidene-2-propanone + Diethyl malonate → Intermediate Intermediate → **Spiro[4.5]decane-7,9-dione**

Experimental Protocol

Stage 1: Michael Addition

- Prepare a solution of sodium methoxide by dissolving sodium metal (0.25 g, 11 mmol) in methanol (3 mL).

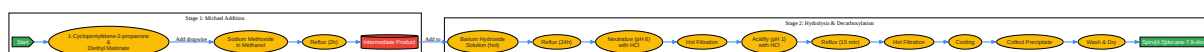
- Slowly add a mixture of 1-cyclopentylidene-2-propanone (1 g, 9.4 mmol) and diethyl malonate (1.75 g, 11 mmol) dropwise to the sodium methoxide solution.
- Heat the reaction mixture under reflux for 2 hours.

Stage 2: Hydrolysis and Decarboxylation

- Prepare a hot solution of barium hydroxide (11.23 g, 73 mmol) in 100 mL of water.
- Add the hot barium hydroxide solution to the reaction mixture from Stage 1.
- Continue to heat the mixture under reflux for 24 hours.
- After cooling, neutralize the reaction mixture to pH 6 with dilute hydrochloric acid.
- Filter the hot solution to remove any precipitates.
- Cool the filtrate and then acidify to pH 1 with dilute hydrochloric acid.
- Heat the acidified solution to reflux for 15 minutes.
- Filter the hot solution and then allow it to cool.
- Collect the precipitated solid by filtration.
- Wash the solid with water and dry to obtain **Spiro[4.5]decane-7,9-dione**.

A 78% yield has been reported for this procedure.^[4]

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **Spiro[4.5]decane-7,9-dione**.

Characterization

Detailed spectroscopic data for **Spiro[4.5]decane-7,9-dione** is not readily available in the public domain. However, standard analytical techniques would be employed for its characterization:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR would be expected to show signals corresponding to the protons on the cyclopentane and cyclohexane rings, as well as the methylene protons adjacent to the carbonyl groups.
 - ^{13}C NMR would show characteristic peaks for the carbonyl carbons, the spiro carbon, and the carbons of the two rings.
- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands in the region of $1700\text{-}1750\text{ cm}^{-1}$, characteristic of the C=O stretching vibrations of the ketone groups.
- Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak expected at $m/z = 166$.

Potential Biological Applications

While extensive biological studies on **Spiro[4.5]decane-7,9-dione** are limited, the spiro[4.5]decane scaffold is present in a number of biologically active natural and synthetic compounds.^[5]

- Drug Scaffolding: The rigid, three-dimensional structure of the spiro[4.5]decane core makes it an attractive scaffold in medicinal chemistry for the design of novel therapeutics.^[6]
- Glioma Research: There is a mention in the literature of **Spiro[4.5]decane-7,9-dione** being used in the study of glioma tumors, suggesting a potential role in cancer research.^[7]

- Anxiolytic Activity: It has been suggested that **Spiro[4.5]decane-7,9-dione** can bind to the buspirone receptor, indicating potential applications in the development of anxiolytic drugs.[3]

Due to the lack of specific data on signaling pathways directly involving **Spiro[4.5]decane-7,9-dione**, a pathway diagram is not included. However, the synthesis workflow diagram provides a logical visualization of the experimental process.

Conclusion

This technical guide provides a detailed protocol for the synthesis of **Spiro[4.5]decane-7,9-dione** and summarizes its known physicochemical properties and potential applications. The versatile dione functionality and the unique spirocyclic core highlight its potential as a valuable building block for the synthesis of more complex molecules with interesting biological activities. Further research is warranted to fully elucidate its spectroscopic characteristics and to explore its therapeutic potential in greater detail.

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